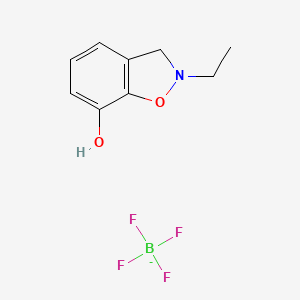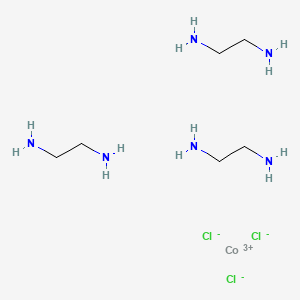
(OC-6-11-A)Tris(1,2-ethanediamine-N,N')cobalt(3+) trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride is a coordination compound featuring cobalt in its +3 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride typically involves the reaction of cobalt(III) chloride with 1,2-ethanediamine under controlled conditions. The reaction is carried out in an aqueous solution, where cobalt(III) chloride is dissolved and then mixed with an excess of 1,2-ethanediamine. The mixture is heated to facilitate the formation of the complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification process may involve additional steps such as filtration and drying to obtain the compound in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to cobalt(II) complexes under specific conditions.
Substitution: Ligand substitution reactions can occur, where the 1,2-ethanediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride has several applications in scientific research:
Chemistry: Used as a model compound for studying coordination chemistry and chiral properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as an anticancer agent.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Wirkmechanismus
The mechanism of action of (OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride involves its interaction with molecular targets through coordination bonds. The compound can interact with nucleophiles and electrophiles, facilitating various chemical reactions. Its chiral properties also play a role in its interactions with other chiral molecules, making it useful in asymmetric synthesis and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (OC-6-11)-Tris(1,2-ethanediamine-N,N’)rhodium(3+) chloride
- Cobalt(3+), tris(1,2-ethanediamine-N,N’)-, trichloride
Uniqueness
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride is unique due to its specific chiral properties and the stability of the cobalt(III) center
Eigenschaften
CAS-Nummer |
23778-88-3 |
|---|---|
Molekularformel |
C6H24Cl3CoN6 |
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
cobalt(3+);ethane-1,2-diamine;trichloride |
InChI |
InChI=1S/3C2H8N2.3ClH.Co/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
NFUAZJFARNNNFB-UHFFFAOYSA-K |
Kanonische SMILES |
C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
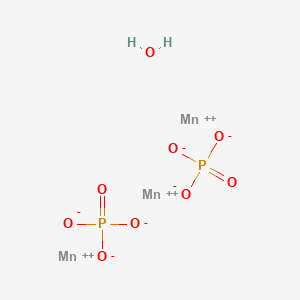
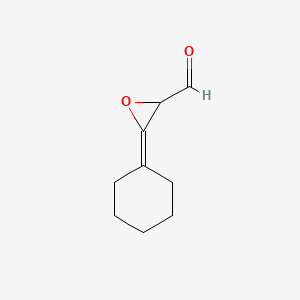
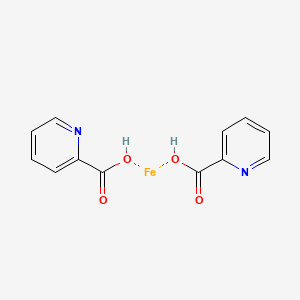
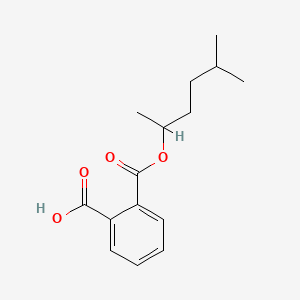
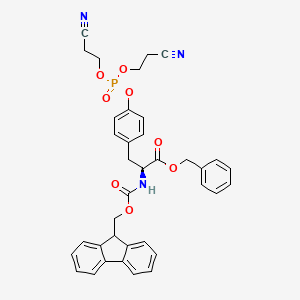
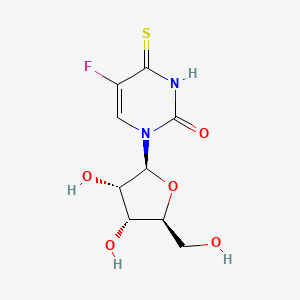
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
